molecular formula C19H13N3O2S B14217813 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- CAS No. 830320-62-2

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)-

Katalognummer: B14217813
CAS-Nummer: 830320-62-2
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: XXGSWZJODAGBQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves several steps, including the formation of the indazole core and the introduction of the nitro, phenyl, and phenylthio groups. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Analyse Chemischer Reaktionen

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenyl and phenylthio groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, metal hydrides, and electrophilic or nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and phenylthio groups contribute to the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- can be compared with other similar compounds, such as:

    1H-Indazole, 6-nitro-1-phenyl-: This compound lacks the phenylthio group, which may affect its chemical properties and biological activities.

    1H-Indazole, 4-(phenylthio)-:

    1H-Indazole, 6-nitro-: This compound lacks both the phenyl and phenylthio groups, which may impact its overall structure and function.

The presence of the nitro, phenyl, and phenylthio groups in 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- makes it unique and contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

830320-62-2

Molekularformel

C19H13N3O2S

Molekulargewicht

347.4 g/mol

IUPAC-Name

6-nitro-1-phenyl-4-phenylsulfanylindazole

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-11-18-17(13-20-21(18)14-7-3-1-4-8-14)19(12-15)25-16-9-5-2-6-10-16/h1-13H

InChI-Schlüssel

XXGSWZJODAGBQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.